molecular formula C30H46O4 B148700 Camaldulenic acid CAS No. 71850-15-2

Camaldulenic acid

Cat. No. B148700
CAS RN: 71850-15-2
M. Wt: 470.7 g/mol
InChI Key: YOLIZCATBHWOBV-JZQYXDLISA-N
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Description

Camaldulenic acid, also known as camaldulolactone, is a naturally occurring organic compound that is found in many plants and is part of the flavonoid family. It is a yellow-coloured compound that has a bitter taste. It has been used for centuries in traditional Chinese medicine to treat various ailments, including fever, fatigue, and digestive problems. In recent years, camaldulenic acid has been studied for its potential therapeutic benefits in a wide range of medical conditions, including cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

Triterpenoid Synthesis

Camaldulenic acid plays a significant role in the synthesis of triterpenoids . Triterpenoids are compounds with a carbon skeleton based on six isoprene units . In a study, it was found that the overexpression of a gene (McOSC7) in the bitter gourd (Momordica charantia) led to an increased accumulation of camaldulenic acid . This indicates that camaldulenic acid could be a key component in the biosynthesis of triterpenoids.

Medicinal Activities

The triterpenes in bitter gourd, which include camaldulenic acid, show a variety of medicinal activities . While the specific medicinal activities of camaldulenic acid are not detailed in the sources, triterpenoids as a class are known for their vast structural diversity and pharmacological activities .

Biosynthesis in Different Tissues

Camaldulenic acid, as a characteristic triterpenoid, may be biosynthesized in different tissues and then transported . This suggests that camaldulenic acid could play a role in the transport and distribution of triterpenoids within a plant.

Active Component in Bitter Gourd

Camaldulenic acid is one of the active components in bitter gourd . The overexpression of McOSC7 increased the active components content in bitter gourd, including camaldulenic acid . This suggests that camaldulenic acid contributes to the beneficial properties of bitter gourd.

Isolation from Plant Sources

Camaldulenic acid can be isolated from the dried root bark of Ulmus pumila . This suggests that camaldulenic acid could be sourced from various plants for use in scientific research and applications.

Potential Role in Genetic Research

The role of camaldulenic acid in the overexpression of the McOSC7 gene suggests potential applications in genetic research . By studying the effects of gene overexpression on the accumulation of camaldulenic acid, researchers can gain insights into gene function and regulation.

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLIZCATBHWOBV-JZQYXDLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C[C@H]([C@@H](C3(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camaldulenic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the sources of Camaldulenic acid?

A1: Camaldulenic acid has been isolated from various plant sources. It was first discovered in the leaves of Eucalyptus camaldulensis var. obtusa []. Further research identified this compound in the root barks of Ulmus pumila [, ] and the twigs of Euonymus alatus []. This suggests a potentially broader distribution of Camaldulenic acid in the plant kingdom.

Q2: Does Camaldulenic acid exhibit any biological activity?

A2: While Camaldulenic acid itself has not been extensively studied for biological activity, closely related compounds isolated from Euonymus alatus alongside Camaldulenic acid, namely 11-keto-beta-boswellic acid and acetyl 11-keto-beta-boswellic acid, showed significant anti-tumor activities against BEL-7402 and HCT-8 cell lines in vitro []. This finding suggests that Camaldulenic acid, with its structural similarities to these compounds, may also possess interesting biological properties warranting further investigation.

Q3: What is the molecular formula and structure of Camaldulenic acid?

A3: Camaldulenic acid possesses the molecular formula C30H48O3 []. Its structure is characterized as a pentacyclic triterpenoid with a carboxyl group at position C-28 and two hydroxyl groups at positions C-2α and C-3β. Notably, it features a double bond between C-11 and C-13 and another between C-13 and C-18, forming a diene system [].

Q4: Are there any studies on the biosynthesis of Camaldulenic acid?

A4: While research specifically focusing on the biosynthetic pathway of Camaldulenic acid is limited, a study on Momordica charantia investigated the role of oxidosqualene cyclases (OSCs) in triterpene synthesis []. This research identified nine OSC-encoding genes and found that overexpression of McOSC7 led to increased accumulation of various triterpenes, including camaldulenic acid []. This finding suggests that specific OSCs could play a crucial role in the biosynthesis of Camaldulenic acid, paving the way for further exploration into its biosynthetic pathway in various plant species.

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